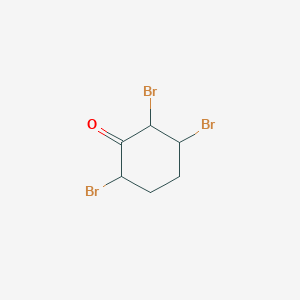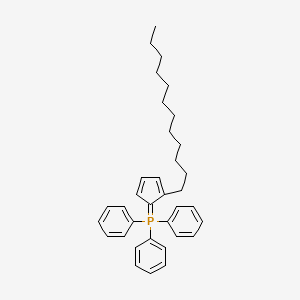
(2-Dodecylcyclopenta-2,4-dien-1-ylidene)(triphenyl)-lambda~5~-phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Dodecylcyclopenta-2,4-dien-1-ylidene)(triphenyl)-lambda~5~-phosphane is a chemical compound with the molecular formula C35H43P and a molecular weight of 494.69 g/mol . This compound is known for its unique structure, which includes a dodecyl group attached to a cyclopentadienylidene ring and a triphenylphosphane moiety. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of (2-Dodecylcyclopenta-2,4-dien-1-ylidene)(triphenyl)-lambda~5~-phosphane typically involves the reaction of a dodecyl-substituted cyclopentadiene with triphenylphosphane under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
(2-Dodecylcyclopenta-2,4-dien-1-ylidene)(triphenyl)-lambda~5~-phosphane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one of the substituents is replaced by another group. Common reagents for these reactions include halogens and organometallic compounds.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
(2-Dodecylcyclopenta-2,4-dien-1-ylidene)(triphenyl)-lambda~5~-phosphane has a wide range of scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2-Dodecylcyclopenta-2,4-dien-1-ylidene)(triphenyl)-lambda~5~-phosphane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in coordination complexes. This interaction can influence the reactivity and properties of the metal center, leading to various chemical transformations .
Comparison with Similar Compounds
(2-Dodecylcyclopenta-2,4-dien-1-ylidene)(triphenyl)-lambda~5~-phosphane can be compared with other similar compounds such as:
(2-Bromofluoren-9-ylidene)(triphenyl)-lambda~5~-phosphane: This compound has a similar structure but with a bromofluorenylidene group instead of a dodecylcyclopentadienylidene group.
Phosphorane,2,4-cyclopentadien-1-ylidenetriphenyl: This compound has a cyclopentadienylidene group without the dodecyl substitution.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and applications .
Properties
CAS No. |
63003-21-4 |
|---|---|
Molecular Formula |
C35H43P |
Molecular Weight |
494.7 g/mol |
IUPAC Name |
(2-dodecylcyclopenta-2,4-dien-1-ylidene)-triphenyl-λ5-phosphane |
InChI |
InChI=1S/C35H43P/c1-2-3-4-5-6-7-8-9-10-14-22-31-23-21-30-35(31)36(32-24-15-11-16-25-32,33-26-17-12-18-27-33)34-28-19-13-20-29-34/h11-13,15-21,23-30H,2-10,14,22H2,1H3 |
InChI Key |
XXLNMNCYTNDQPX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=CC1=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


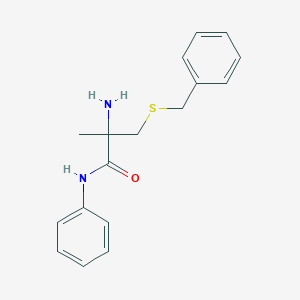

![tert-Butyl [(difluorophosphoryl)methylidene]carbamate](/img/structure/B14511687.png)
![N-(4-Chlorophenyl)-3-[2-(4-nitrophenyl)hydrazinylidene]-4-oxocyclohexa-1,5-diene-1-carboxamide](/img/structure/B14511707.png)
![Methyl 3-bromo-4-oxo-4-[4-(pentyloxy)phenyl]but-2-enoate](/img/structure/B14511713.png)
![3-[(3-Amino-3-oxopropyl)selanyl]propanoic acid](/img/structure/B14511719.png)
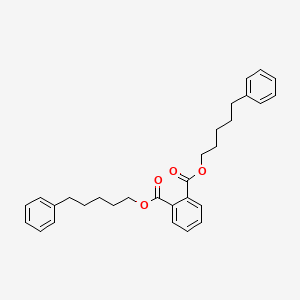
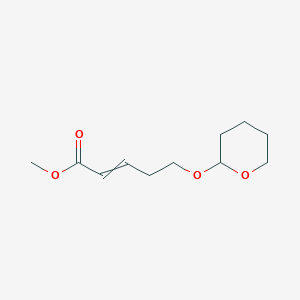
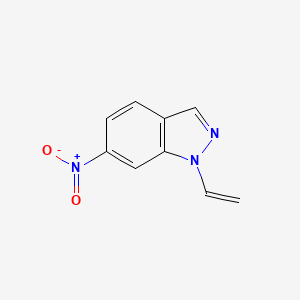
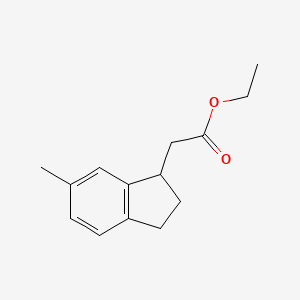
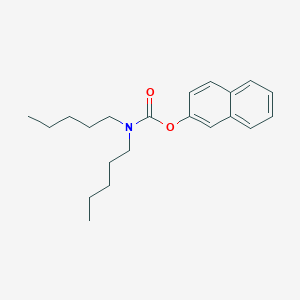
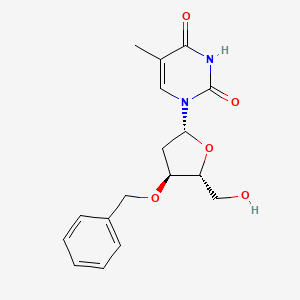
![N-(4-{[(4-Chlorophenyl)carbamothioyl]amino}benzoyl)glycine](/img/structure/B14511752.png)
